N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXSSVXNSJJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 2,4-difluoroaniline to form the corresponding amide.
Step 3: Coupling of the amide intermediate with 4-fluorophenethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atoms on the phenyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide derivatives exhibit significant variability in biological activity and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide and its analogs:
Substituent Effects on Enzyme Inhibition
N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide (Compound 73) :
- Substitutions: 4-chlorophenyl (N1), 4-fluorophenethyl (N2).
- Activity: Synthesized as a stearoyl coenzyme A desaturase (SCD) inhibitor, with a yield of 20%. Its lower yield compared to analogs (e.g., compound 21 at 83%) suggests steric or electronic challenges in synthesis .
- Physicochemical Data: ESI-MS m/z 320.9 [M + H]+; NMR confirms aromatic coupling and fluorinated substituents .
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 23) :
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10) :
Comparison with Target Compound :
The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., compound 73) due to fluorine’s electronegativity and resistance to oxidation. The 4-fluorophenethyl moiety likely improves lipophilicity, aiding membrane permeability .
Antiviral Activity of Thiazolyl/Piperidinyl Oxalamides
- N1-(2,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 21) :
Comparison with Target Compound :
While both compounds share the 2,4-difluorophenyl group, compound 21’s thiazolyl-piperidinyl substituent introduces heterocyclic complexity, enhancing antiviral specificity. The target compound’s simpler phenethyl group may reduce steric hindrance but limit target engagement .
Flavor-Enhancing Oxalamides
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :
Comparison with Target Compound :
The target compound’s fluorinated aryl groups contrast with S336’s methoxy/pyridyl motifs. Fluorine’s electron-withdrawing effects may reduce solubility but improve thermal stability, making it less suitable for flavor applications .
Data Tables
Key Research Findings and Implications
Halogen vs. Methoxy Substitutions : Fluorine and chlorine enhance metabolic stability and target affinity in enzyme inhibitors, while methoxy groups improve solubility for flavor applications .
Steric Effects : Bulky groups (e.g., adamantyl) improve enzyme binding but complicate synthesis, whereas simpler phenethyl groups favor scalability .
Antiviral Specificity : Thiazolyl-piperidinyl moieties (compound 21) are critical for HIV entry inhibition, suggesting the target compound may require similar modifications for antiviral activity .
Biological Activity
N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound notable for its unique fluorinated structure, which enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- IUPAC Name : N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
- Molecular Formula : C16H14F3N2O2
- CAS Number : 898356-71-3
- Molecular Weight : 320.29 g/mol
The compound features two fluorinated aromatic rings, which contribute to its stability and reactivity. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents increase the compound's binding affinity due to stronger interactions with target sites. This can lead to either inhibition or activation of various biological pathways depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways critical for cellular responses.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar oxalamide derivatives. For instance, phenotypic screening of 1,2,4-oxadiazole derivatives indicated significant antiviral activity against Zika virus (ZIKV), suggesting that structural modifications similar to those found in this compound could yield compounds with enhanced antiviral effects .
Anticancer Activity
Fluorinated compounds are increasingly recognized for their anticancer properties. Research indicates that fluorinated derivatives can inhibit glycolysis in cancer cells, a promising therapeutic approach for aggressive cancers like glioblastoma multiforme . The ability of this compound to modulate metabolic pathways could position it as a candidate for further investigation in cancer therapy.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N1-(2,4-difluorophenyl)-N2-(4-chlorophenethyl)oxalamide | Moderate | Chlorine substitution affects activity |
| N1-(2,4-difluorophenyl)-N2-(4-bromophenethyl)oxalamide | High | Bromine enhances interaction with targets |
| N1-(2,4-difluorophenyl)-N2-(4-methylphenethyl)oxalamide | Low | Methyl group reduces binding affinity |
This table illustrates how variations in substituents impact the biological activity of oxalamide derivatives. The presence of halogens like fluorine and bromine generally enhances binding affinity and biological efficacy.
Case Studies
- Antiviral Screening : A study on oxadiazole derivatives demonstrated that specific structural modifications led to enhanced antiviral activity against ZIKV. This suggests that similar modifications in this compound could yield potent antiviral agents .
- Cancer Metabolism Research : Investigations into fluorinated compounds have shown promising results in inhibiting glycolysis in cancer cells. Such findings indicate the potential for this compound to be explored as a therapeutic agent targeting metabolic pathways in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
